molecular formula C4H7N5O B2977484 N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide CAS No. 2225144-97-6

N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide

Cat. No.: B2977484
CAS No.: 2225144-97-6
M. Wt: 141.134
InChI Key: CHARWSDWMXTOBJ-UHFFFAOYSA-N
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Description

N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods: The use of aqueous media and environmentally friendly catalysts makes this approach suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring and the hydroxyl group play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

  • N-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
  • N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanamide

Comparison: N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide is unique due to its specific triazole ring structure and the presence of a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N'-hydroxy-2-(triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(7-10)3-9-2-1-6-8-9/h1-2,10H,3H2,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHARWSDWMXTOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=N1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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